4,4,7-Trimethyl-1,3-dihydroquinolin-2-one is a heterocyclic organic compound that belongs to the class of quinolines, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is and it features a unique arrangement of methyl groups that influence its chemical behavior and reactivity.
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one is classified as a dihydroquinoline and falls under the broader category of heterocyclic compounds. Its structure includes nitrogen within the ring system, categorizing it further as a nitrogen-containing heterocycle.
The synthesis of 4,4,7-trimethyl-1,3-dihydroquinolin-2-one can be achieved through several methodologies:
In one reported synthesis method, starting materials undergo cyclization in the presence of acids or bases to form the desired dihydroquinoline structure. The use of LDA allows for selective lithiation at specific positions on the ring, facilitating further functionalization through electrophilic substitution reactions .
The molecular structure of 4,4,7-trimethyl-1,3-dihydroquinolin-2-one features:
The compound's structural formula can be represented as follows:
Key spectral data includes:
4,4,7-trimethyl-1,3-dihydroquinolin-2-one participates in various chemical reactions:
In studies involving electrophilic substitution reactions, the compound was treated with different electrophiles after lithiation. This method allowed for controlled substitution at specific positions on the quinoline framework .
The mechanism by which 4,4,7-trimethyl-1,3-dihydroquinolin-2-one exerts its effects involves:
Mechanistic studies often utilize kinetic data from reaction rates and product distributions to elucidate pathways involved in electrophilic substitutions and other transformations.
Relevant data includes:
4,4,7-trimethyl-1,3-dihydroquinolin-2-one has several applications in scientific research:
The Friedel-Crafts acylation-cyclization sequence stands as the cornerstone synthetic approach for constructing the quinolinone core of 4,4,7-trimethyl-1,3-dihydroquinolin-2-one. This methodology capitalizes on the electrophilic aromatic substitution mechanism to form the crucial carbon-carbon bond between the aniline derivative and the carbonyl component. In a representative pathway, aniline undergoes condensation with 3,3-dimethylacryloyl chloride to yield an intermediate amide, which subsequently undergoes intramolecular Friedel-Crafts cyclization under acidic conditions. This cyclization is typically mediated by Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids including hydrochloric acid, facilitating electrophilic attack on the electron-rich aromatic ring to form the dihydroquinolinone scaffold [1] [8].
Industrial-scale production employs modified Friedel-Crafts conditions using acetone derivatives (acetone, diacetone alcohol, or mesityl oxide) condensed directly with aniline. Early methods using hydrochloric acid catalyst suffered from low yields (typically 19-28%) due to polymeric byproduct formation. A significant breakthrough emerged with the implementation of a hydrogen fluoride-boron trifluoride (HF/BF₃) catalyst system. This bifunctional catalyst dramatically enhances reaction efficiency, achieving monomer yields exceeding 80% under optimized conditions (reaction temperature: 140-145°C; catalyst loading: 0.01-0.07 mole per mole aniline). The HF/BF₃ system demonstrates superior performance compared to single-acid catalysts (e.g., p-toluenesulfonic acid: ≤60% yield; BF₃-aniline complex: ~69% yield) by minimizing polymerization side reactions [6]. The mechanism involves synergistic activation where BF₃ coordinates with carbonyl oxygen, while HF protonates the amine, generating a highly reactive electrophile for ring closure.
Strategic placement of methyl substituents at the 4 and 7 positions is achieved through substrate-controlled methylation during the Friedel-Crafts sequence or via post-cyclization alkylation. In the precursor approach, 2-methylaniline serves as the starting material to introduce the C7 methyl group prior to cyclization. The C4-dimethyl substitution originates from the incorporation of 3,3-dimethylacryloyl chloride, which provides the geminal dimethyl group during ring formation [1] [7].
Alternative pathways employ exhaustive methylation of the dihydroquinolinone core using methyl halides (methyl iodide, methyl bromide) under basic conditions. Potassium tert-butoxide or sodium hydride in aprotic solvents like dimethylformamide facilitates deprotonation at the C3 position, generating a nucleophilic enolate that undergoes Sₙ2 reaction with methyl iodide. While less regioselective than precursor-controlled methylation, this approach allows functionalization of pre-formed quinolinone scaffolds. Careful stoichiometric control is essential to avoid over-alkylation, particularly at the nitrogen center, which requires specific N-protection strategies when targeting N-unsubstituted derivatives [7] [8].
Lithium diisopropylamide (LDA) serves as the cornerstone base for regioselective α-lithiation of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one precursors, enabling direct functionalization at the C3 position en route to 4,4,7-trimethyl derivatives. The reaction is conducted in rigorously anhydrous tetrahydrofuran at low temperatures (-10°C) under inert atmosphere. LDA (1.3 equivalents) selectively deprotonates the acidic α-proton adjacent to the carbonyl, generating a resonance-stabilized enolate anion [1].
Comparative studies demonstrate LDA's superiority over alternative bases: n-butyl lithium provides lower yields (66% vs. 81% for methylation), while sodium hydride and potassium tert-butoxide fail to initiate deprotonation. The α-lithiated species exhibits remarkable stability at -10°C, allowing a 30-minute post-lithiation maturation period before electrophile introduction. This stability is attributed to the chelation effect of the carbonyl oxygen with lithium and the steric protection afforded by the adjacent geminal dimethyl group. Kinetic studies confirm complete lithiation within 10 minutes under standard conditions (0.53 mmol substrate in 5 mL tetrahydrofuran), forming a tetrahedral lithium diisopropylamide complex that facilitates precise electrophile delivery [1].
The α-lithiated dihydroquinolinone intermediate displays exceptional versatility toward a broad spectrum of electrophiles, enabling systematic C3 functionalization. Alkylation proceeds efficiently with primary alkyl halides, with ethyl iodide and benzyl bromide providing excellent yields (94% and 99%, respectively). Notably, allyl bromide and bromoalkyl halides also react efficiently, though dibromoalkanes exhibit moderate yields (60%) due to competitive cross-coupling [1] [3].
Table 1: Electrophilic Substitution Yields on α-Lithiated Dihydroquinolinone
Electrophile | Product Substituent | Yield (%) | Notes |
---|---|---|---|
Methyl Iodide | Methyl | 81 | Benchmark reaction |
Ethyl Iodide | Ethyl | 94 | Efficient alkylation |
Benzyl Bromide | Benzyl | 99 | High-yielding benzylation |
Allyl Bromide | Allyl | 93 | Retains alkene functionality |
Iodine | Iodo | 88 | Halogenation pathway |
Benzaldehyde | CH(OH)Ph | 99 | Hydroxymethylation |
Acetic Anhydride | Acetyl | 68 | Acylation product |
Carbon Dioxide | Carboxylic acid | 75 | Acid functionality |
Carbonyl electrophiles exhibit variable reactivity: aldehydes (e.g., benzaldehyde) undergo smooth nucleophilic addition to yield benzylic alcohols (99%), while ketones (e.g., acetophenone) show no reaction due to steric hindrance. Sulfonylation provides divergent outcomes based on the electrophile's leaving group: benzenesulfonyl chloride yields the chlorinated product (90%), whereas benzenesulfonyl fluoride affords the sulfonyl derivative (46%). Halogenation with iodine delivers the 3-iodo derivative (88%), enabling further cross-coupling transformations. Crucially, reactions proceed with minimal di- or tri-substitution byproducts, highlighting the excellent chemoselectivity of the mono-lithiated species [1] [3].
Radical-mediated allylation strategies provide complementary approaches, particularly for constructing spirocyclic systems. N-allylbenzamide precursors undergo radical addition/cyclization under metal-free conditions using xanthate esters or phosphine-centered radicals as initiators. These methods offer step-economical access to complex C3-allylated dihydroquinolinones without requiring pre-generation of organometallic intermediates [3].
Enantioselective synthesis of 3-substituted-4,4,7-trimethyl-1,3-dihydroquinolin-2-ones leverages chiral catalysts to induce asymmetry at the C3 stereocenter. Bisguanidium salts catalyze the intramolecular aza-Michael reaction of α,β-unsaturated ketone precursors, achieving exceptional enantioselectivities (up to 99% enantiomeric excess) under mild conditions. The reaction proceeds via enantioselective conjugate addition of the aniline nitrogen to the activated enone system, facilitated by chiral ion-pairing between the guanidinium cation and the enolate intermediate [5].
Alternative strategies employ axial-to-central chirality transfer using atropisomeric anilide precursors. Enantioenriched α-halo-ortho-alkenyl anilides undergo radical cyclization (tributyltin hydride, triethylborane/air) with remarkable chirality transfer fidelity (>95%). The orthogonal conformation of the axially chiral anilide precursor dictates the face-selective radical cyclization, enabling construction of stereodefined C3-alkylated products. This methodology demonstrates broad applicability for synthesizing both mono- and disubstituted C3 stereocenters with high diastereoselectivity [4].
Yttrium-based chiral complexes (Y(HMDS)₃ with binaphthol-derived ligands) catalyze enantioselective proton migration of dienones, providing α-chiral ketones with 88% enantiomeric excess. These intermediates undergo copper fluoride-catalyzed allylation (CuF·3PPh₃·2EtOH, zinc chloride) with complete diastereocontrol (14:1 diastereomeric ratio) and without epimerization, enabling multistep asymmetric synthesis of complex quinolinone derivatives like the antitubercular agent R207910 [9].
Modern synthetic approaches prioritize solvent sustainability and catalyst recyclability to minimize environmental impact. In-silico solvent screening using Conductor-like Screening Model for Real Solvents (COSMO-RS) identifies methyl tert-butyl ether (MTBE) and methyl propionate as environmentally benign alternatives to dichloromethane (traditionally used in lithiation and extraction steps). These solvents demonstrate comparable solubilizing power for quinolinone precursors and catalysts while offering significantly improved environmental, health, and safety profiles [10].
Table 2: Green Solvent Alternatives for Dihydroquinolinone Synthesis
Solvent | Boiling Point (°C) | Relative Solubility | EHS Advantages |
---|---|---|---|
Dichloromethane (DCM) | 40 | 1.0 (Reference) | High toxicity, suspected carcinogen |
Methyl tert-butyl ether (MTBE) | 55 | 0.92 | Lower toxicity, biodegradable |
Methyl propionate (MP) | 80 | 0.87 | Low bioaccumulation potential |
Dimethoxymethane (DMM) | 42 | 1.05 | Low persistence in environment |
2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.96 | Renewable feedstock origin |
Catalyst innovation focuses on Lewis acid minimization and replacement of hazardous promoters. The bifunctional HF/BF₃ catalyst demonstrates higher atom economy compared to traditional Brønsted acids, reducing catalyst loading to 0.01-0.07 mole per mole aniline while achieving superior yields. Heterogeneous variants employ polymer-supported sulfonic acids for Friedel-Crafts cyclizations, enabling catalyst recovery via simple filtration [6]. For lithiation steps, solvent optimization allows significant reduction of lithium diisopropylamide stoichiometry (from 2.0 equivalents to 1.3 equivalents) without compromising yield. Flow chemistry implementations further enhance mass transfer and thermal control during exothermic lithiation-electrophile quench sequences, reducing reaction times and improving selectivity [1] [10].
Radical cyclization methodologies eliminate tin-based reagents through photoredox catalysis or iron-mediated processes. Visible-light-driven cyclizations employing fac-Ir(ppy)₃ and diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH) as reductant achieve high yields without tributyltin hydride. Similarly, iron(II) chloride-catalyzed cascade difunctionalizations utilize silanes as radical hydrogen sources, providing silylated dihydroquinolinones while avoiding toxic tin residues [3] [4]. These advances collectively demonstrate the integration of green chemistry principles throughout the synthetic lifecycle of 4,4,7-trimethyl-1,3-dihydroquinolin-2-one.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5